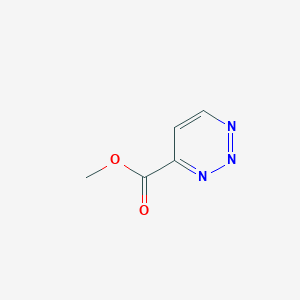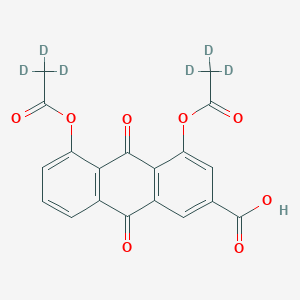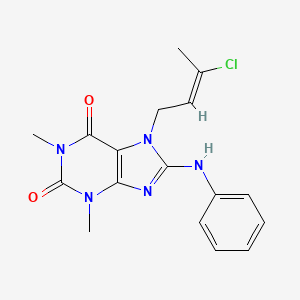
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro-but-enyl group, a dimethyl group, and a phenylamino group attached to a purine backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The but-enyl group is introduced via alkylation reactions, often using alkyl halides under basic conditions.
Amination: The phenylamino group is incorporated through nucleophilic substitution reactions, typically using aniline derivatives.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is explored for its potential in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: It may play a role in modulating signal transduction pathways in cells.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It modulates pathways such as signal transduction, enzyme inhibition, and gene expression.
Binding Interactions: The compound binds to its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione: The compound itself.
7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-amino-3,7-dihydro-purine-2,6-dione: Lacks the phenyl group.
This compound: Contains different substituents on the purine ring.
Uniqueness
Structural Features: The presence of the phenylamino group and the specific arrangement of substituents make it unique.
Biological Activity: Its unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
478253-09-7 |
|---|---|
Molecular Formula |
C17H18ClN5O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
8-anilino-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H18ClN5O2/c1-11(18)9-10-23-13-14(21(2)17(25)22(3)15(13)24)20-16(23)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H,19,20)/b11-9+ |
InChI Key |
JXZLJZZZOZWQAJ-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


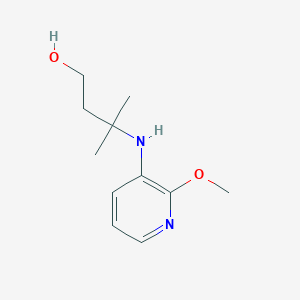
![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12052772.png)
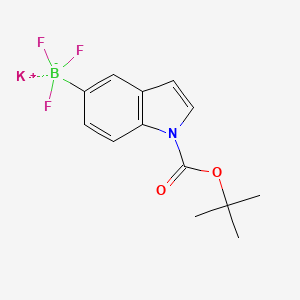
![(2R)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12052788.png)
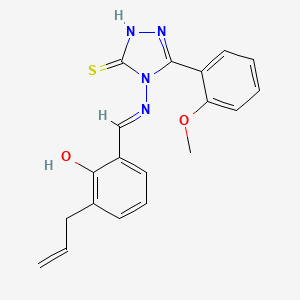
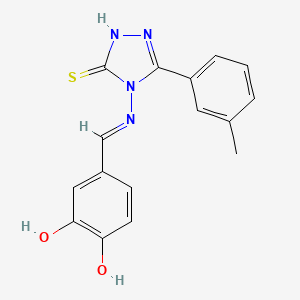
![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)


![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate](/img/structure/B12052845.png)
